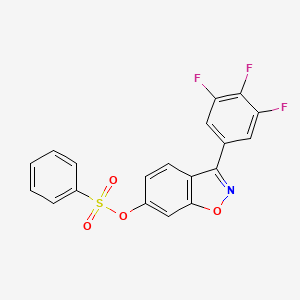
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate is a complex organic compound that features a trifluorophenyl group, a benzoxazole ring, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Trifluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a trifluorophenyl halide reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or proteins, inhibiting their activity.
Pathways Involved: The compound could affect various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazole
- 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl chloride
- 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl acetate
Uniqueness
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl benzenesulfonate is unique due to the presence of the benzenesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and research contexts.
Properties
Molecular Formula |
C19H10F3NO4S |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] benzenesulfonate |
InChI |
InChI=1S/C19H10F3NO4S/c20-15-8-11(9-16(21)18(15)22)19-14-7-6-12(10-17(14)26-23-19)27-28(24,25)13-4-2-1-3-5-13/h1-10H |
InChI Key |
HLMZAFCQWCADPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B12192506.png)
![2-(6-ethyl-7-methoxy-2-oxo-2H-chromen-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B12192508.png)
![4-methyl-N-[(2Z)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B12192512.png)
![12-[4-(2-Ethoxyphenyl)piperazin-1-yl]-10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12192529.png)
![11-[(5Z)-5-({[4-(acetylamino)phenyl]amino}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12192536.png)

![1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B12192551.png)
![2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192553.png)
![2-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12192554.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12192558.png)
![5-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12192562.png)
![N-[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12192566.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 1-(2,5-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-](/img/structure/B12192581.png)
